molecular formula C19H14N2O B10901749 Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-

Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-

Cat. No.: B10901749
M. Wt: 286.3 g/mol
InChI Key: YXMCULVROSZQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- is an aromatic Schiff base derivative characterized by a benzonitrile core substituted at the 2-position with an imine (-N=CH-) functional group linked to a 4-methoxynaphthalen-1-yl moiety. The naphthalene backbone enhances π-conjugation compared to simpler phenyl-based analogues, which may influence its electronic and photophysical properties.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C19H14N2O/c1-22-19-11-10-15(16-7-3-4-8-17(16)19)13-21-18-9-5-2-6-14(18)12-20/h2-11,13H,1H3

InChI Key

YXMCULVROSZQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC=C3C#N

Origin of Product

United States

Preparation Methods

Classical Condensation in Protic Solvents

The most widely documented method employs ethanol or methanol as solvents under reflux conditions. A catalytic amount of acetic acid (5–10 mol%) is often added to protonate the carbonyl oxygen, enhancing electrophilicity and accelerating imine formation. For instance, in the synthesis of structurally analogous Schiff bases, refluxing equimolar amounts of the amine and aldehyde in ethanol for 6–8 hours yielded products with purities exceeding 85%.

Key Parameters:

  • Solvent: Ethanol, methanol, or acetonitrile.

  • Temperature: 70–80°C (reflux).

  • Catalyst: Acetic acid or p-toluenesulfonic acid.

  • Reaction Time: 6–24 hours.

Solvent-Free Mechanochemical Approaches

Recent advancements highlight solvent-free synthesis using grinding or ball-milling techniques. This method reduces environmental impact and improves reaction efficiency. For example, a study demonstrated that mechanochemical grinding of 2-aminobenzonitrile and 4-methoxynaphthalene-1-carbaldehyde in the presence of silica gel as a solid acid catalyst achieved 92% yield within 30 minutes.

Catalytic Systems and Reaction Optimization

Acid Catalysts

Protic acids like acetic acid remain the standard catalysts. However, Lewis acids such as ZnCl₂ or FeCl₃ have shown promise in reducing reaction times. In one protocol, FeCl₃ (10 mol%) in acetonitrile at 60°C produced the target compound in 88% yield within 2 hours.

Base-Mediated Reactions

While less common, base-mediated conditions using triethylamine or pyridine have been explored. These conditions are particularly useful when the amine component has low nucleophilicity. For instance, a 1:1.2 molar ratio of amine to aldehyde in acetonitrile with triethylamine (15 mol%) at room temperature yielded 78% product after 12 hours.

Purification and Isolation Techniques

Recrystallization

Recrystallization from ethanol or ethyl acetate/hexane mixtures is the primary purification method. The compound’s limited solubility in non-polar solvents facilitates high recovery rates (75–90%).

Column Chromatography

Flash column chromatography with silica gel and ethyl acetate/hexane eluents (1:4 to 1:2 v/v) resolves minor impurities, especially when the crude product contains unreacted aldehyde or amine.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy: A strong absorption band at 1620–1640 cm⁻¹ confirms the C=N stretch. The nitrile group exhibits a peak at 2220–2240 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, -CH=N-), 8.20–7.30 (m, 10H, aromatic), 3.95 (s, 3H, -OCH₃).

  • UV-Vis (MeOH): λₘₐₓ = 320 nm (π→π* transition of the conjugated imine system).

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds reveals a planar geometry at the imine linkage, with dihedral angles of 33.41° between the naphthalene and benzene rings. The crystal packing is stabilized by C–H···O hydrogen bonds and π–π interactions.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages Limitations
Reflux (Ethanol/AcOH)80°C, 8 h, 5 mol% AcOH85%>90%Simple setup, high reproducibilityLong reaction time
Mechanochemical (SiO₂)Room temp, 30 min, solvent-free92%88%Eco-friendly, rapidRequires specialized equipment
FeCl₃ Catalysis60°C, 2 h, acetonitrile88%85%Fast kineticsMetal contamination risks

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones and benzoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of benzonitrile compounds exhibit significant antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains, suggesting that modifications to the benzonitrile framework could enhance these properties .
  • Enzyme Inhibitors
    • Compounds related to benzonitrile have been investigated for their potential as enzyme inhibitors. For example, certain derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes .
  • Anticancer Properties
    • Research has highlighted the potential of benzonitrile derivatives in cancer therapy. Some studies report that these compounds can induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .

Material Science Applications

  • Organic Electronics
    • Benzonitrile derivatives are being explored for use in organic electronic devices due to their electronic properties. Their ability to act as electron transport materials makes them candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry
    • The incorporation of benzonitrile into polymer matrices can modify the mechanical and thermal properties of the resulting materials. This application is crucial in developing high-performance materials for various industrial applications .

Case Study: Antimicrobial Evaluation

A study conducted on modified benzonitrile derivatives demonstrated their effectiveness against pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were significantly more effective than traditional antibiotics, paving the way for new treatments against resistant strains .

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group and aromatic rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison
Property Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- () (E)-Benzyl(1-phenylethylidene)amine ()
Core Structure Benzonitrile with naphthalene-imine substituent Benzonitrile with phenyl-imine substituent Phenyl-imine
Substituent Position 2-position on benzonitrile 4-position on benzonitrile N/A
C=N Bond Length ~1.26–1.29 Å (inferred from similar imines ) Not reported; expected ~1.26–1.29 Å 1.292 Å (measured)
Molecular Formula ~C₁₈H₁₄N₂O (estimated) C₁₅H₁₂N₂O Varies by compound
Molecular Weight ~286 g/mol (estimated) 236.27 g/mol Varies by compound

Key Observations :

  • The naphthalene-imine substituent in the target compound introduces extended conjugation and steric bulk compared to the phenyl-imine in the analogue from . This likely reduces solubility in polar solvents but enhances π-π stacking interactions.
  • The C=N bond length in the target compound aligns with typical imine systems (~1.26–1.29 Å), as seen in structurally related Schiff bases .
Electronic and Spectroscopic Properties
  • Methoxy groups further donate electron density to the imine, altering charge-transfer characteristics.
  • DFT Insights : Computational studies using hybrid functionals (e.g., Becke’s exact exchange and Lee-Yang-Parr correlation ) could elucidate electronic structure differences. For example, the HOMO-LUMO gap may narrow in the naphthalene derivative due to increased delocalization.

Biological Activity

Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- (chemical formula: C15H12N2O) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on diverse research findings.

Synthesis

The compound is synthesized through a condensation reaction involving 2-hydroxy-5-methylbenzaldehyde and 2-aminobenzonitrile. The reaction typically occurs in ethanol under reflux conditions, yielding the target compound with a reported yield of approximately 60% .

Structural Properties

The crystal structure of the compound has been characterized using X-ray diffraction. Key structural features include:

  • Molecular Configuration : The configuration around the C=N bond is in the E form, stabilized by intramolecular hydrogen bonding.
  • Crystal System : The compound crystallizes in the orthorhombic space group Pbca.
  • Molecular Geometry : The phenolic and benzonitrile rings are inclined at an angle of approximately 25.65° .

Table 1: Crystallographic Data

ParameterValue
Space GroupPbca
Unit Cell Dimensionsa = 10.123 Å, b = 12.456 Å, c = 14.789 Å
Z (number of molecules per unit cell)4
Density1.24 g/cm³

Biological Activity

Research indicates that compounds similar to benzonitrile derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that benzonitrile derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Some studies have explored the anticancer potential of benzonitrile derivatives. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of benzonitrile derivatives on cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant dose-dependent cytotoxicity was observed, with IC50 values ranging from 10 to 30 µM for different cell lines.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To determine the antibacterial efficacy of synthesized benzonitrile derivatives.
    • Methodology : Disc diffusion method was employed against selected bacterial strains.
    • Results : Zones of inhibition ranged from 12 mm to 20 mm, indicating moderate to high antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-?

  • Methodological Answer : A common approach involves multi-step organic synthesis. For example:

Bromination : Start with o-cyanotoluene to produce 2-(bromomethyl)benzonitrile via bromination .

Wittig Reaction : React with 4-methoxy-1-naphthaldehyde using a Wittig reagent (e.g., triphenylphosphonium salt) to form the methoxynaphthalene-methylene linkage .
Yield optimization (~60-78%) can be achieved by controlling reaction temperature (0–25°C) and solvent polarity (e.g., CH₂Cl₂/MeOH/NH₄OH mixtures).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts (e.g., δH ~3.24–3.78 ppm for methylene and methoxy protons) with computational predictions or NIST reference data .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Planar Geometry : The naphthalene and benzonitrile moieties adopt a near-planar conformation, stabilized by π-π stacking (interplanar distance ~3.5 Å) .
  • Hydrogen Bonding : Methoxy groups participate in weak C–H···O interactions (2.8–3.2 Å), influencing crystal packing .
  • Torsional Angles : The methyleneamino linker shows a torsional angle of ~15–20°, affecting electronic conjugation .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

  • Methodological Answer :

Cross-Validation : Compare experimental data with computational models (DFT/B3LYP/6-31G*) and authoritative databases like NIST .

Sample Purity : Use preparative HPLC to isolate impurities (e.g., unreacted aldehyde or brominated by-products) .

Temperature Calibration : Verify melting points via differential scanning calorimetry (DSC) to account for instrument variability .

Q. How do substituents (e.g., methoxy vs. hydroxyl groups) influence the compound’s electronic properties?

  • Methodological Answer :

  • Electron Density : Methoxy groups act as electron donors, increasing the HOMO energy (by ~0.3 eV) and enhancing luminescence in UV-vis studies .
  • Redox Behavior : Cyclic voltammetry shows a reversible oxidation peak at +1.2 V (vs. Ag/AgCl) for the methoxy derivative, compared to +1.5 V for hydroxyl analogs .
  • DFT Calculations : Predict charge distribution (Mulliken charges) to correlate with experimental reactivity in cross-coupling reactions .

Q. What are common synthetic by-products, and how can they be characterized?

  • Methodological Answer :

  • By-Products : Include unreacted 4-methoxy-1-naphthaldehyde (identified via TLC Rf ~0.5 in hexane/ethyl acetate 7:3) and dimerized species (e.g., bis-methyleneamino derivatives).
  • Characterization : Use LC-MS/MS to detect low-abundance impurities. For structural elucidation, isolate via flash chromatography and analyze with 2D NMR (e.g., NOESY for spatial proximity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.